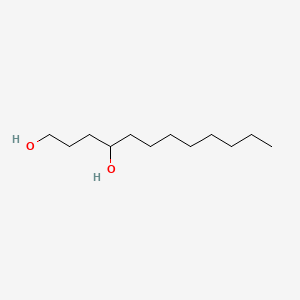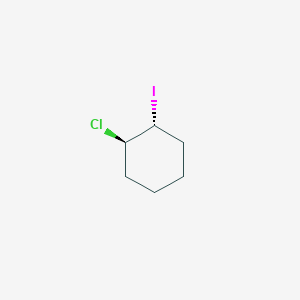
Cyclohexane, 1-chloro-2-iodo-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-chloro-2-iodo-, trans- is a disubstituted cyclohexane where the chlorine and iodine atoms are positioned on adjacent carbon atoms in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-chloro-2-iodocyclohexane can be achieved through several methods. One common approach involves the halogenation of cyclohexane derivatives. For instance, starting with cyclohexene, one can perform a halogenation reaction using chlorine and iodine in the presence of a suitable catalyst to obtain the desired trans product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of trans-1-chloro-2-iodocyclohexane may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Trans-1-chloro-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Elimination: Strong bases such as potassium hydroxide in alcoholic solutions are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products
Substitution: Products include cyclohexane derivatives with different substituents replacing chlorine or iodine.
Elimination: The major product is typically a cyclohexene derivative.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Trans-1-chloro-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for trans-1-chloro-2-iodocyclohexane in chemical reactions involves the interaction of its halogen atoms with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The stereochemistry of the compound plays a crucial role in determining the reaction pathways and products.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,2-dichloro-, trans-
- Cyclohexane, 1-chloro-2-bromo-, trans-
- Cyclohexane, 1-chloro-2-fluoro-, trans-
Uniqueness
Trans-1-chloro-2-iodocyclohexane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The larger atomic radius and lower electronegativity of iodine compared to chlorine influence the compound’s behavior in various chemical processes.
Properties
CAS No. |
33427-17-7 |
|---|---|
Molecular Formula |
C6H10ClI |
Molecular Weight |
244.50 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-iodocyclohexane |
InChI |
InChI=1S/C6H10ClI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
OPOFWSUPMXUVQB-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)I |
Canonical SMILES |
C1CCC(C(C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


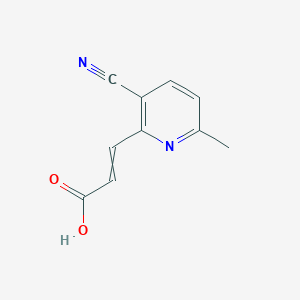

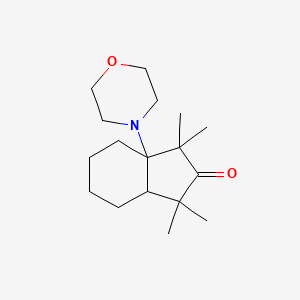
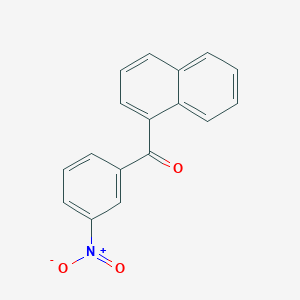

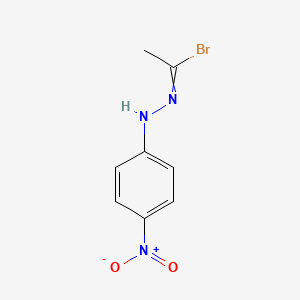

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
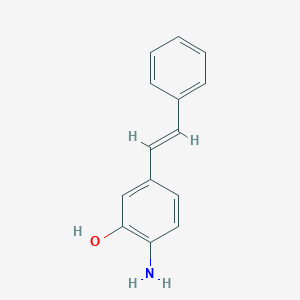
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
